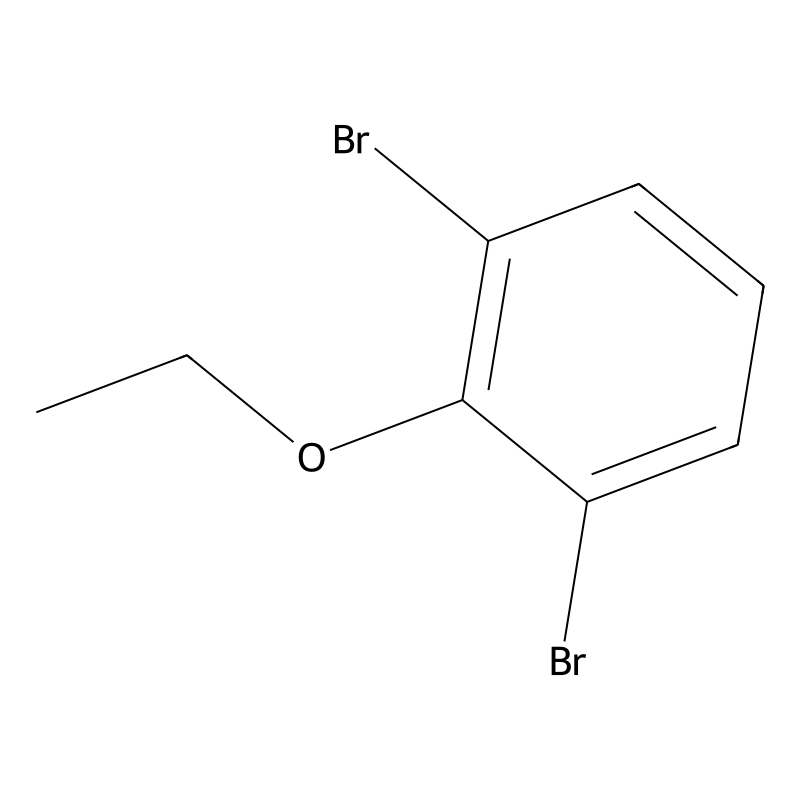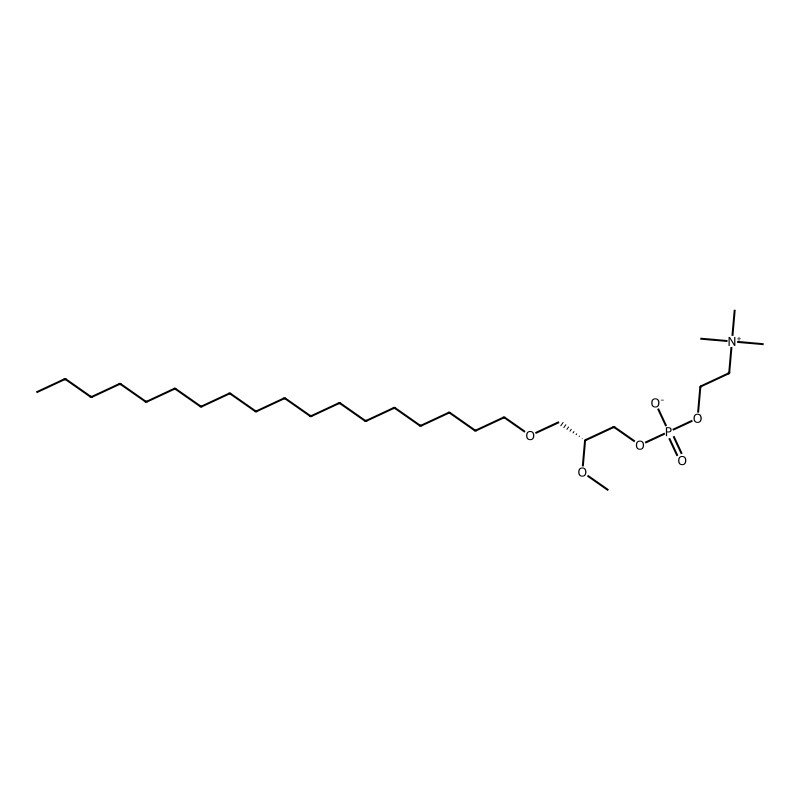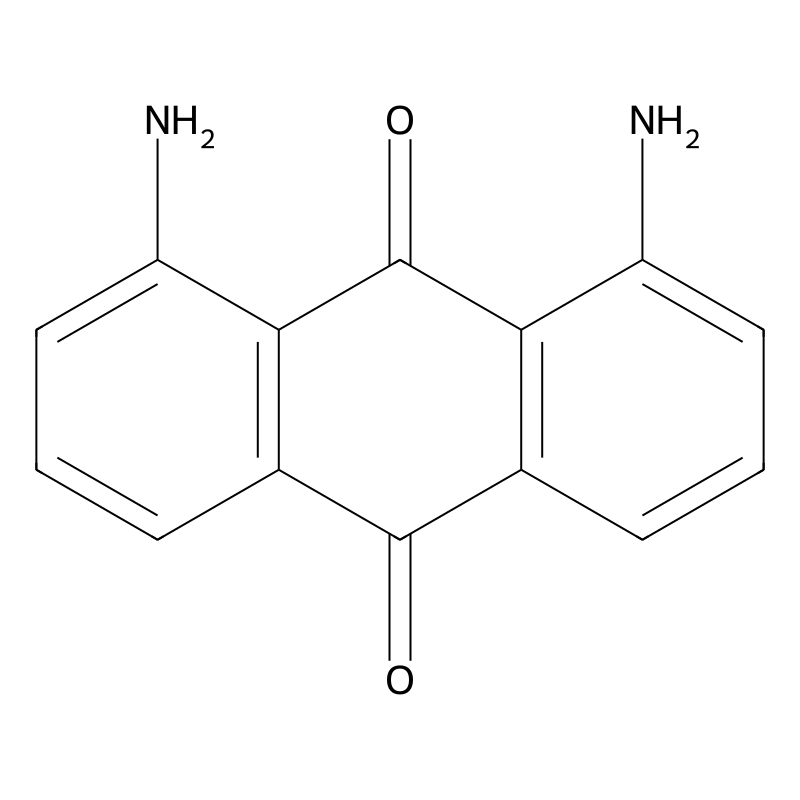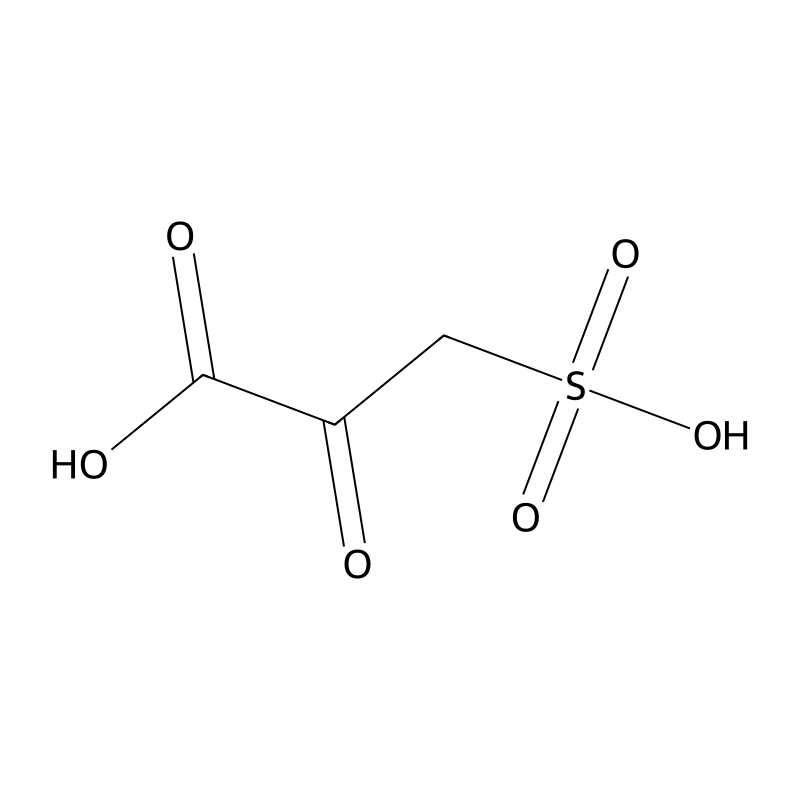1,3-Dibromo-2-ethoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Dibromo-2-ethoxybenzene is an aromatic compound characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring. Its molecular formula is , and it features a unique structure that influences its chemical properties and reactivity. The compound is typically used in organic synthesis and has garnered interest due to its potential applications in various fields.
- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.
- Cross-Coupling Reactions: It can undergo reactions such as Suzuki-Miyaura, Negishi, and Stille coupling, where it reacts with organometallic reagents to form more complex molecules .
- Electrophilic Aromatic Substitution: The ethoxy group can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization.
Various synthesis methods have been reported for 1,3-dibromo-2-ethoxybenzene:
- Bromination of Ethoxybenzene: Ethoxybenzene can be brominated using bromine in the presence of a catalyst to introduce bromine substituents at the 1 and 3 positions.
- Direct Halogenation: The compound can also be synthesized through direct halogenation of 2-ethoxyphenol or related compounds under controlled conditions to ensure selective substitution .
1,3-Dibromo-2-ethoxybenzene finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Due to its unique properties, it may be used in developing new materials or polymers.
- Research: It is utilized in studies focused on reaction mechanisms involving aromatic compounds.
Several compounds share structural similarities with 1,3-dibromo-2-ethoxybenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dibromobenzene | Lacks the ethoxy group; simpler structure. | |
| 2-Ethoxyphenol | Contains an ethoxy group but no bromine substituents. | |
| 1-Bromo-2-ethoxybenzene | Contains one bromine atom; different reactivity profile. | |
| 1,4-Dibromobenzene | Bromines at para positions; different substitution patterns. |
Uniqueness
1,3-Dibromo-2-ethoxybenzene is unique due to its specific substitution pattern (bromines at the 1 and 3 positions) combined with the ethoxy functional group. This configuration influences its reactivity and potential applications compared to other similar compounds.








